

Comparative Bioavailability of Tizanidine Formulations Utilizing Tizanidine-d4 as an Internal Standard

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Compound of Interest

Compound Name: Tizanidine-d4

Cat. No.: B562766

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This guide provides a comparative analysis of the bioavailability of different Tizanidine formulations from published studies. Tizanidine is a centrally acting α_2 -adrenergic agonist used as a muscle relaxant. The studies cited utilize **Tizanidine-d4**, a deuterated analogue, as an internal standard for accurate quantification in biological matrices, a standard practice in pharmacokinetic analysis to ensure precision and accuracy.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters from comparative bioavailability and bioequivalence studies of various Tizanidine formulations. These parameters are crucial for assessing the rate and extent of drug absorption.

Table 1: Pharmacokinetic Parameters of Delayed-Release Tizanidine Formulations Compared to an Immediate-Release Reference.^[1]

Formulation	C _{max} (ng/mL)	T _{max} (h)	AUC _{0-t} (hng/mL)	AUC _{0-∞} (hng/mL)	T _{1/2} (h)
Reference (Sirdalud® 2 mg x 3)	11.688 ± 10.224	1.466 ± 0.229	-	-	-
Prototype T1 (6 mg DR)	-	7.013 ± 3.028	14.745 ± 11.948	-	-
Prototype T2 (6 mg DR)	-	6.660 ± 3.415	15.016 ± 15.884	-	-
Prototype T3 (6 mg DR)	-	5.353 ± 2.579	14.411 ± 12.224	-	-

C_{max}: Maximum plasma concentration; T_{max}: Time to reach maximum plasma concentration; AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC_{0-∞}: Area under the plasma concentration-time curve from time zero to infinity; T_{1/2}: Elimination half-life; DR: Delayed-Release. Data are presented as mean ± standard deviation.

Table 2: Bioequivalence Study of Two 4 mg Tizanidine Tablet Formulations.[2]

Formulation	C _{max} (ng/mL)	T _{max} (h)	AUC _{0-last} (ngh/mL)	AUC _{0-∞} (ngh/mL)	T _{1/2} (h)
Test (Tizanidine PIC®)	1.21 ± 0.84	0.83 ± 0.43	2.53 ± 2.10	2.81 ± 2.27	1.20 ± 0.84
Reference (Sirdalud®)	1.28 ± 1.11	1.01 ± 0.5	2.46 ± 2.23	2.75 ± 2.37	1.29 ± 0.57

Data are presented as mean ± standard deviation.

Table 3: Bioavailability of Tizanidine 4 mg Capsule vs. Tablet After a High-Fat Meal.[3]

Formulation	Cmax (ng/mL)	Tmax (h)	AUC0-lat (ngh/mL)	AUC0-∞ (ngh/mL)
Capsule	2.7	2.6	-	-
Tablet	4.0	1.2	-	-

AUC0-lat: Area under the curve to the last measurable time point. Data are presented as mean values.

Experimental Protocols

The methodologies employed in these studies are critical for understanding the context and reliability of the data. Below are detailed protocols from a representative study.

Study Design from a Comparative Bioavailability Study[1][2]

A typical study design is a randomized, single-dose, two-period, two-sequence crossover study. [2] Healthy volunteers are enrolled and randomly assigned to receive either the test or reference formulation.[2] After a washout period of at least one week, subjects receive the alternate formulation.[2] Blood samples are collected at predetermined time points over a specified period (e.g., 14-24 hours) after drug administration.[2][3] Plasma is separated and stored frozen until analysis.

Analytical Method for Tizanidine Quantification[1][4]

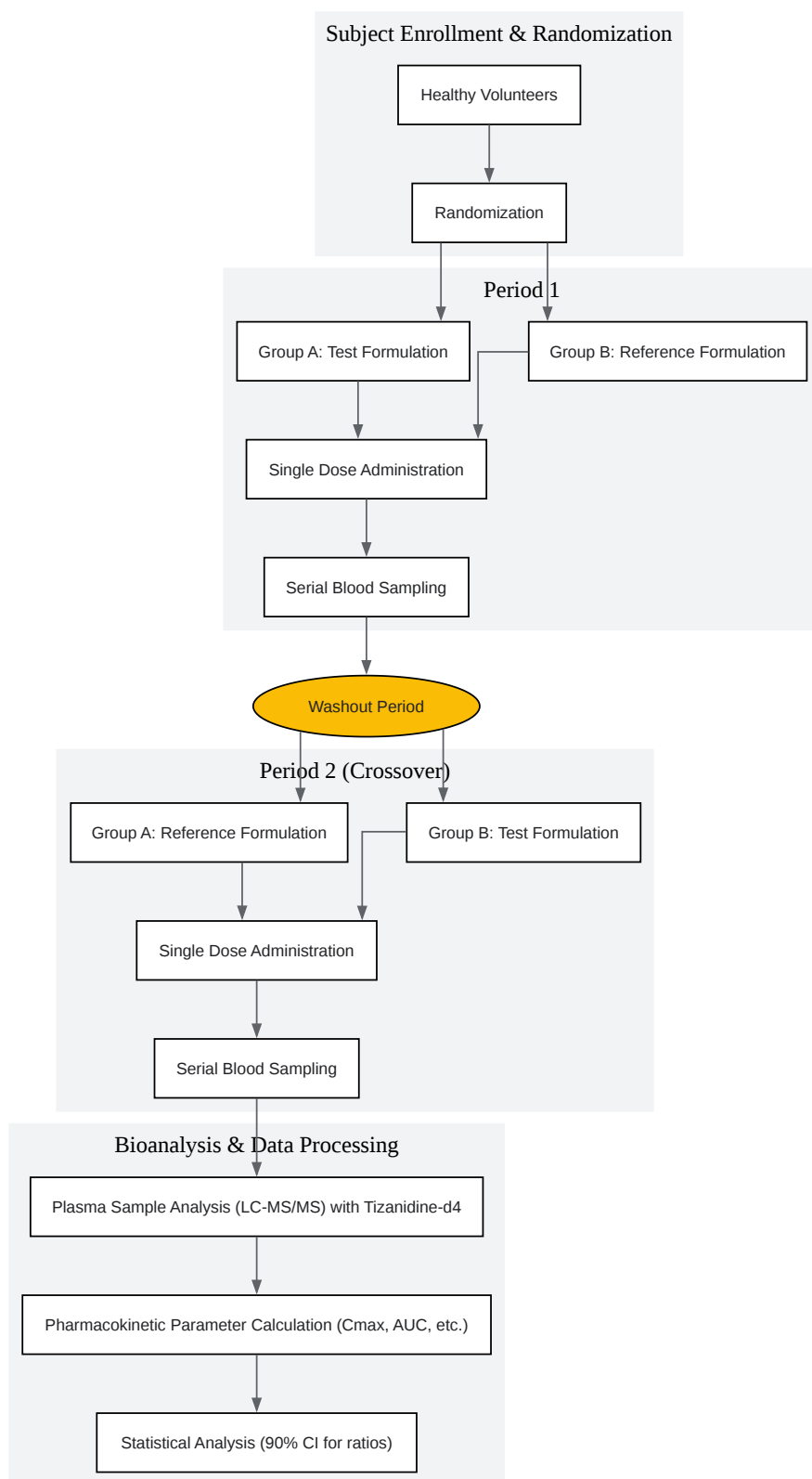
The concentration of tizanidine in plasma samples is determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[1][2]

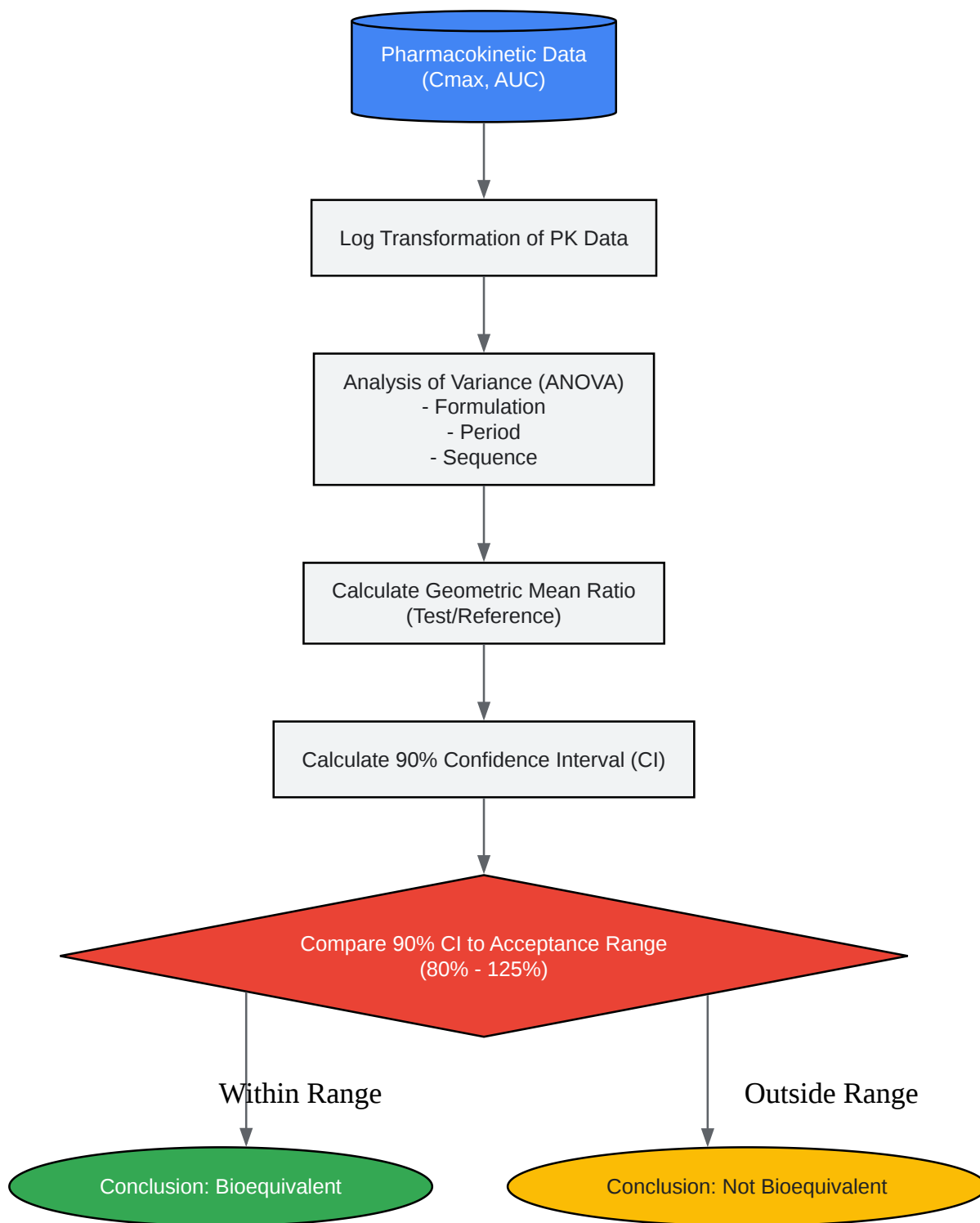
- **Sample Preparation:** A liquid-liquid extraction procedure is commonly used to isolate tizanidine and the internal standard (**Tizanidine-d4**) from the plasma matrix.[1]
- **Chromatography:** Chromatographic separation is achieved on a C18 or a similar reversed-phase column.[1] The mobile phase typically consists of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., ammonium formate with formic acid).[1]

- Mass Spectrometry: Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both tizanidine and **tizanidine-d4** to ensure selectivity and accurate quantification.^[4]
- Quantification: The concentration of tizanidine in each sample is calculated from the peak area ratio of the analyte to the internal standard using a calibration curve.^[1]

Visualizations

Experimental Workflow for a Comparative Bioavailability Study





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